3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound with the molecular formula C7H8F2N2O2. It features a pyrazole ring substituted with a difluoromethyl group and a propanoic acid moiety.
Preparation Methods
The synthesis of 3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Hydrolysis: The resulting ester is hydrolyzed using sodium hydroxide to yield the desired pyrazole acid.
Industrial Production: Large-scale production has been optimized by companies such as Syngenta, Bayer Crop Science, and BASF.
Chemical Reactions Analysis
3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the energy production in fungal cells, leading to their death.
Comparison with Similar Compounds
3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can be compared with other similar compounds such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a difluoromethyl group and a pyrazole ring but differs in the position of the carboxylic acid group.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(difluoromethyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)5-1-3-10-11(5)4-2-6(12)13/h1,3,7H,2,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNSIMXFBDIRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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